Dodovisone B
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Overview
Description
Dodovisone B is an isoprenylated flavonoid compound that is naturally derived from the aerial parts of the plant Dodonaea viscosa . This compound belongs to the class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodovisone B involves the extraction of the compound from the aerial parts of Dodonaea viscosa. The process typically includes the following steps:
Isolation: The crude extract is then purified using chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction efficiency, and purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Dodovisone B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Dodovisone B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and properties of isoprenylated flavonoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: this compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Dodovisone B involves its interaction with various molecular targets and pathways. As an isoprenylated flavonoid, it can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The specific molecular targets and pathways are still under investigation, but it is believed to exert its effects through antioxidant and anti-inflammatory mechanisms .
Comparison with Similar Compounds
- Dodovisone A
- Dodovisone C
- Dodovisone D
- Dodovislactones A and B
Comparison: Dodovisone B is unique among its analogs due to its specific isoprenylated structure and the presence of multiple hydroxyl and methoxy groups. These structural features contribute to its distinct biological activities and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-8-(4-hydroxy-3-methylbutyl)-2,2-dimethyl-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O9/c1-13(12-28)6-7-14-8-15(9-16-10-19(30)27(2,3)36-23(14)16)24-26(34-5)22(32)20-18(35-24)11-17(29)25(33-4)21(20)31/h8-9,11,13,19,28-31H,6-7,10,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOXRYIETPBDAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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